Lavandulyl diphosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

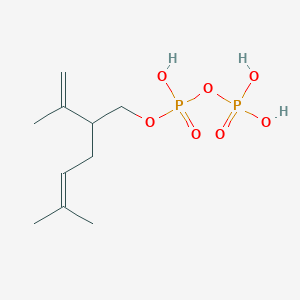

Lavandulyl diphosphate is the O-diphospho derivative of lavandulol. It derives from a lavandulol. It is a conjugate acid of a this compound(3-).

科学研究应用

Structural Characteristics

Lavandulyl diphosphate is synthesized by the enzyme this compound synthase (LPPS), which catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP). The enzyme exhibits a unique "head-to-middle" mechanism, which distinguishes it from other prenyltransferases. The X-ray crystallography studies reveal that LPPS contains two active sites: one for DMAPP ionization and another for nucleophilic attack, leading to the formation of this compound .

Biosynthetic Pathways

This compound serves as a precursor for several important compounds:

- Lavandulol : A primary component of lavender oil, known for its aromatic properties.

- Lavandulyl Acetate : Another fragrance compound derived from this compound, contributing to the scent profile of lavender products.

The biosynthesis involves the following steps:

- Condensation Reaction : Two DMAPP molecules are condensed by LPPS to form this compound.

- Conversion to Lavandulol : this compound is further processed to produce lavandulol through enzymatic reactions involving alcohol dehydrogenases and acyltransferases .

Industrial Applications

The applications of this compound extend across various sectors:

- Fragrance Industry : this compound is crucial in producing lavender essential oils and synthetic fragrances. Its derivatives are widely used in perfumes, cosmetics, and aromatherapy products.

- Pharmaceuticals : Some studies suggest that compounds derived from this compound may possess therapeutic properties, including antimicrobial and anti-inflammatory effects .

- Agricultural Biotechnology : The enzyme LPPS can be utilized in metabolic engineering to enhance the production of lavandulol and other valuable monoterpenes in plants. This could lead to increased yields of natural fragrances and flavors .

Case Study 1: Metabolic Engineering in Lavender Plants

A recent study explored the metabolic engineering of Lavandula x intermedia to enhance lavandulol production. By overexpressing LPPS in transgenic plants, researchers achieved a significant increase in both this compound and its derivatives, demonstrating the potential for optimizing fragrance production through genetic manipulation .

Case Study 2: Synthetic Biology Approaches

In synthetic biology, researchers have successfully expressed LPPS in Escherichia coli, allowing for the production of this compound in a controlled environment. This approach not only provides an alternative source for this compound but also facilitates the study of its biosynthetic pathways and potential modifications for enhanced fragrance profiles .

Data Tables

| Compound | Source | Application |

|---|---|---|

| Lavandulol | Lavender essential oil | Fragrance |

| Lavandulyl Acetate | Lavender essential oil | Fragrance |

| This compound | Lavandula x intermedia | Precursor for fragrances |

| Enzyme | Function | Source |

|---|---|---|

| This compound Synthase (LPPS) | Catalyzes formation of this compound | Lavandula x intermedia |

| Alcohol Dehydrogenase | Converts this compound to lavandulol | Various plant species |

化学反应分析

Conversion to Fragrance Compounds

LPP serves as the precursor for (R)-lavandulol and (R)-lavandulyl acetate, key components of lavender essential oils .

Hydrolysis to Lavandulol

| Reaction | Enzyme | Products |

|---|---|---|

| LPP + H₂O → (R)-lavandulol + diphosphate | Phosphatase | (R)-lavandulol (CAS: 498-16-8) |

Key Features

Acetylation to Lavandulyl Acetate

Cyclization to Cyclothis compound (CLPP)

Cyclothis compound synthase (CLDS) catalyzes a two-step cascade involving LPP as an intermediate :

| Step | Reaction | Key Residues |

|---|---|---|

| 1 | 2 DMAPP → LPP | - F173 narrows S2 pocket |

| 2 | LPP → CLPP | - Pro8 enables cyclization via proton transfer |

Structural Comparison of LPPS and CLDS

| Feature | LPPS | CLDS |

|---|---|---|

| S2 Pocket | Wider (Phe173 positioned away) | Narrower (Phe173 presses against substrate) |

| Cyclization | Not observed | Enabled by Pro8 (vs. Ile in LPPS) |

Synthetic Routes

While biosynthesis dominates LPP production, chemical synthesis routes have been explored:

| Method | Yield | Reference |

|---|---|---|

| Unspecified synthetic pathway 1 | 68% | |

| Unspecified synthetic pathway 2 | 63% | |

| Unspecified synthetic pathway 3 | 47% |

属性

分子式 |

C10H20O7P2 |

|---|---|

分子量 |

314.21 g/mol |

IUPAC 名称 |

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H20O7P2/c1-8(2)5-6-10(9(3)4)7-16-19(14,15)17-18(11,12)13/h5,10H,3,6-7H2,1-2,4H3,(H,14,15)(H2,11,12,13) |

InChI 键 |

LHLLBECTIHFNGQ-UHFFFAOYSA-N |

规范 SMILES |

CC(=CCC(COP(=O)(O)OP(=O)(O)O)C(=C)C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。